Trachyloban-18-oic acid, (4beta)- Trachyloban-18-oic acid, (4beta)-
Brand Name: Vulcanchem
CAS No.: 26263-39-8
VCID: VC19690054
InChI: InChI=1S/C20H30O2/c1-18-7-4-5-12(17(21)22-3)13(18)6-8-20-10-15-14(9-16(18)20)19(15,2)11-20/h12-16H,4-11H2,1-3H3/t12-,13-,14+,15-,16-,18-,19-,20?/m0/s1
SMILES:
Molecular Formula: C20H30O2
Molecular Weight: 302.5 g/mol

Trachyloban-18-oic acid, (4beta)-

CAS No.: 26263-39-8

Cat. No.: VC19690054

Molecular Formula: C20H30O2

Molecular Weight: 302.5 g/mol

* For research use only. Not for human or veterinary use.

Trachyloban-18-oic acid, (4beta)- - 26263-39-8

Specification

CAS No. 26263-39-8
Molecular Formula C20H30O2
Molecular Weight 302.5 g/mol
IUPAC Name methyl (4S,5S,9S,10R,12R,13S,14S)-9,13-dimethylpentacyclo[11.2.1.01,10.04,9.012,14]hexadecane-5-carboxylate
Standard InChI InChI=1S/C20H30O2/c1-18-7-4-5-12(17(21)22-3)13(18)6-8-20-10-15-14(9-16(18)20)19(15,2)11-20/h12-16H,4-11H2,1-3H3/t12-,13-,14+,15-,16-,18-,19-,20?/m0/s1
Standard InChI Key VAKFOZRYGYXCLM-HBPMNPHPSA-N
Isomeric SMILES C[C@]12CCC[C@@H]([C@@H]1CCC34[C@H]2C[C@@H]5[C@H](C3)[C@]5(C4)C)C(=O)OC
Canonical SMILES CC12CCCC(C1CCC34C2CC5C(C3)C5(C4)C)C(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Trachyloban-18-oic acid, (4β)-, is formally designated as (1R,4R,5R,9R,10R,12S,13S,14R)-5,9,13-trimethylpentacyclo[11.2.1.0¹,¹⁰.0⁴,⁹.0¹²,¹⁴]hexadecane-5-carboxylic acid (PubChem CID: 46907039) . Its molecular formula is C₂₀H₃₀O₂, with a molecular weight of 302.5 g/mol . The trachylobane skeleton consists of four fused rings (three six-membered and one five-membered) with a carboxylic acid group at position 18 and a β-oriented methyl group at position 4 (Fig. 1) . Stereochemical specificity is critical to its bioactivity, as evidenced by its distinction from the enantiomeric ent-trachyloban-18-oic acid .

Natural Occurrence and Biosynthesis

The compound has been isolated from multiple plant and fungal species, including:

  • Mastigophora diclados (a liverwort)

  • Mitrephora glabra (Annonaceae family)

  • Rhizopus arrhizus (a fungus)

  • Xylopia langsdorffiana and X. caudata (Annonaceae) .

In Xylopia species, trachylobane diterpenes are secondary metabolites synthesized via the mevalonate pathway. Biotransformation studies using Rhizopus arrhizus have demonstrated the fungal conversion of trachyloban-18-oic acid into hydroxylated derivatives, such as rhizopene, highlighting its metabolic versatility .

Pharmacological Activities

Smooth Muscle Relaxation

Trachyloban-18-oic acid, (4β)-, exhibits potent relaxant effects on guinea-pig tracheal smooth muscle. In carbachol-precontracted preparations, it induced concentration-dependent relaxation (pD₂ = 4.38 ± 0.07) independent of calcium-calmodulin interactions . Key mechanisms include:

  • Potassium Channel Activation: The compound showed higher potency in tissues contracted with 18 mM KCl (pD₂ = 4.90 ± 0.25) versus 60 mM KCl (pD₂ = 3.88 ± 0.01), suggesting voltage-gated K⁺ (Kᵥ) channel involvement .

  • Subtype Specificity: Pre-treatment with tetraethylammonium (TEA⁺), a non-selective K⁺ channel blocker, reduced its relaxant effect (pD₂ = 4.01 ± 0.06) . Further studies implicated ATP-sensitive (K_ATP), small-conductance Ca²⁺-activated (SK_Ca), and large-conductance Ca²⁺-activated (BK_Ca) channels .

Table 1: Relaxant Effects of Trachyloban-18-oic Acid, (4β)-, Under Experimental Conditions

ConditionpD₂ Value (± SEM)Mechanism Implicated
Carbachol-induced contraction4.38 ± 0.07K⁺ channel activation
18 mM KCl contraction4.90 ± 0.25Voltage-gated K⁺ channels
60 mM KCl contraction3.88 ± 0.01Reduced K⁺ efflux
TEA⁺ pre-treatment4.01 ± 0.06Non-selective K⁺ blockade

Biotransformation and Derivative Synthesis

Rhizopus arrhizus metabolizes trachyloban-18-oic acid, (4β)-, into hydroxylated ent-trachylobane and ent-kaurene derivatives . Notably, rhizopene—a rearranged pentacyclic metabolite—exemplifies structural diversification opportunities for enhancing bioactivity .

Mechanistic Insights and Therapeutic Implications

Ion Channel Modulation

The compound’s relaxant effects are attributed to membrane hyperpolarization via K⁺ efflux, reducing intracellular Ca²⁺ and inhibiting myosin light-chain kinase (MLCK) activity . This mechanism parallels β₂-adrenergic agonists but without cyclic nucleotide involvement, as evidenced by unaltered effects in the presence of aminophylline .

Structural-Activity Relationships (SAR)

  • Carboxylic Acid Group: Essential for receptor interaction; esterification reduces activity .

  • C-4 Methyl Configuration: β-orientation enhances steric complementarity with K⁺ channel pores .

  • Ring Rigidity: The pentacyclic framework limits conformational flexibility, favoring target binding .

Challenges and Future Directions

While trachyloban-18-oic acid, (4β)-, shows promise, key gaps remain:

  • Bioavailability: Poor water solubility necessitates formulation advances (e.g., nanoencapsulation).

  • Target Specificity: Off-target effects on K_ATP channels may pose cardiovascular risks.

  • Synthetic Accessibility: Total synthesis routes are underdeveloped, relying on natural extraction .

Future studies should prioritize in vivo toxicity profiling, structural optimization, and clinical validation for respiratory or oncological applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator